molecular formula C14H16N2O3 B11305802 N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]propanamide

N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]propanamide

Cat. No.: B11305802
M. Wt: 260.29 g/mol
InChI Key: ZPWJFDRQURMZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]propanamide is a complex organic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]propanamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazine ring, followed by the introduction of the propanamide group through amide bond formation. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]propanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzoxazine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzoxazine ring, enhancing the compound’s versatility.

Scientific Research Applications

N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate for various diseases, leveraging its unique chemical structure.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the compound’s pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-oxo-4H-benzo[d][1,3]-oxazin-2-yl)benzamide
  • N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]propanamide

Uniqueness

N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]propanamide stands out due to its unique structural features, such as the prop-2-en-1-yl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

N-(3-oxo-4-prop-2-enyl-1,4-benzoxazin-6-yl)propanamide

InChI

InChI=1S/C14H16N2O3/c1-3-7-16-11-8-10(15-13(17)4-2)5-6-12(11)19-9-14(16)18/h3,5-6,8H,1,4,7,9H2,2H3,(H,15,17)

InChI Key

ZPWJFDRQURMZCQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)OCC(=O)N2CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.